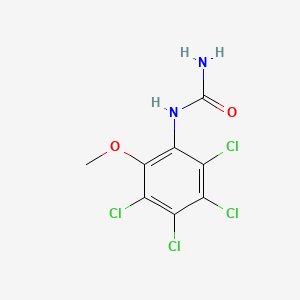
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea is a chemical compound with the molecular formula C8H6Cl4N2O2. It is known for its unique structure, which includes four chlorine atoms and a methoxy group attached to a phenyl ring, along with a urea moiety.
准备方法
The synthesis of (2,3,4,5-Tetrachloro-6-methoxyphenyl)urea typically involves the reaction of 2,3,4,5-tetrachloro-6-methoxyaniline with an isocyanate or a carbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated systems to ensure consistency and efficiency .
化学反应分析
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the urea moiety or the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acids or bases, leading to the formation of corresponding amines and carbon dioxide
科学研究应用
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
作用机制
The mechanism of action of (2,3,4,5-Tetrachloro-6-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can influence its binding affinity and specificity towards these targets. The urea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets involved depend on the specific application and context of its use .
相似化合物的比较
(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea can be compared with other similar compounds, such as:
1-(2,3,4,5-Tetrachlorophenyl)urea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(2,3,4,5-Tetrachloro-6-methylphenyl)urea: Contains a methyl group instead of a methoxy group, potentially altering its physical and chemical properties.
1-(2,3,4,5-Tetrachloro-6-ethoxyphenyl)urea: Has an ethoxy group, which can influence its solubility and reactivity compared to the methoxy derivative
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct properties and applications compared to its analogs.
属性
CAS 编号 |
18355-14-1 |
|---|---|
分子式 |
C8H6Cl4N2O2 |
分子量 |
303.948 |
IUPAC 名称 |
(2,3,4,5-tetrachloro-6-methoxyphenyl)urea |
InChI |
InChI=1S/C8H6Cl4N2O2/c1-16-7-5(12)3(10)2(9)4(11)6(7)14-8(13)15/h1H3,(H3,13,14,15) |
InChI 键 |
PMKRAVRSDZJLNI-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)NC(=O)N |
同义词 |
1-(2,3,4,5-Tetrachloro-6-methoxyphenyl)urea |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















